molecular formula C8H18N2 B8522105 2-Allylmethylamino-2-methylpropylamine

2-Allylmethylamino-2-methylpropylamine

Cat. No.: B8522105
M. Wt: 142.24 g/mol
InChI Key: ZZTOLHPLHSAPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allylmethylamino-2-methylpropylamine is a branched aliphatic amine featuring a propylamine backbone with a methyl group and an allylmethylamino substituent at the second carbon. Such compounds are often intermediates in pharmaceutical or polymer synthesis, where the allyl group may participate in addition or polymerization reactions.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-N-but-3-enyl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-4-5-6-10-8(2,3)7-9/h4,10H,1,5-7,9H2,2-3H3

InChI Key

ZZTOLHPLHSAPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2-Allylmethylamino-2-methylpropylamine, differing primarily in substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
Methyl(2-methylpropyl)amine [] C₅H₁₃N 87.16 Methyl, isobutyl Solvent, chemical intermediate
2-Methyl-1-phenyl-2-propylamine [] C₁₀H₁₅N 149.24 Methyl, phenyl β₂-adrenergic receptor agonists
Methyl-(2-methyl-2-phenyl-propyl)-amine [] C₁₁H₁₇N 163.26 Methyl, phenyl, isopropyl Pharmaceutical intermediates
2-Chloroethyl dimethylamine [] C₄H₁₀ClN 107.58 Chloro, dimethyl Alkylating agents, surfactants
Hypothetical: this compound ~C₉H₁₈N₂ ~154.25 Allyl, methyl, propylamine Polymer/pharmaceutical synthesis

Key Observations :

  • Allyl vs. Phenyl Groups: The allyl group in this compound introduces unsaturation, enhancing reactivity for addition or polymerization compared to aromatic phenyl groups in and compounds, which are more stable and suited for receptor binding .
  • Chlorine Substituents : 2-Chloroethyl dimethylamine () exhibits electrophilic properties due to the chloro group, making it useful in alkylation reactions, unlike the nucleophilic allyl-containing target compound .

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